molecular formula C13H11ClN2O3 B8283456 2-((3-Chloro-4-cyanophenyl)carbamoyl)cyclobutanecarboxylic acid

2-((3-Chloro-4-cyanophenyl)carbamoyl)cyclobutanecarboxylic acid

Cat. No. B8283456
M. Wt: 278.69 g/mol
InChI Key: FCPRYRKCCMSJLA-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

A solution of 4-amino-2-chlorobenzonitrile (1229 mg, 8.06 mmol), 3-oxabicyclo[3.2.0]heptane-2,4-dione (1016 mg, 8.06 mmol) and TEA (1.123 mL, 8.06 mmol) in toluene (10 mL) was stirred at 80° C. for 14 hr. To the reaction mixture was added brine at room temperature, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by COOH-silica gel column chromatography (solvent gradient; 10 to 100% ethyl acetate/hexane), and crystallized from ethyl acetate to give 2-((3-chloro-4-cyanophenyl)carbamoyl)cyclobutanecarboxylic acid (795 mg, 2.85 mmol, 35.4%) as colorless crystals.
Quantity
1229 mg
Type
reactant
Reaction Step One
Quantity
1016 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.123 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:10])[CH:3]=1.[CH:11]12[CH2:17][CH2:16][CH:15]1[C:14](=[O:18])[O:13][C:12]2=[O:19]>C1(C)C=CC=CC=1.[Cl-].[Na+].O>[Cl:10][C:4]1[CH:3]=[C:2]([NH:1][C:14]([CH:15]2[CH2:16][CH2:17][CH:11]2[C:12]([OH:19])=[O:13])=[O:18])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:3.4.5|

Inputs

Step One
Name
Quantity
1229 mg
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)Cl
Name
Quantity
1016 mg
Type
reactant
Smiles
C12C(OC(C2CC1)=O)=O
Name
TEA
Quantity
1.123 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by COOH-silica gel column chromatography (solvent gradient; 10 to 100% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C#N)NC(=O)C1C(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.85 mmol
AMOUNT: MASS 795 mg
YIELD: PERCENTYIELD 35.4%
YIELD: CALCULATEDPERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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